HIV-Inhibitor GSK2838232
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound HIV-1 inhibitor-60 is a complex organic molecule with a highly intricate structure
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-60: has numerous scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying complex organic reactions and mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including as an anti-inflammatory agent, an anticancer compound, and a modulator of specific biological pathways.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-60 involves multiple steps, including the formation of the core cyclopenta[a]chrysen structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-60: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, HIV-1 inhibitor-60 stands out due to its unique structural features and diverse functional groups. Similar compounds include other cyclopenta[a]chrysen derivatives, which may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical behavior and potential therapeutic benefits.
Biologische Aktivität
HIV-1 inhibitor-60 is a compound designed to target the HIV-1 protease, a crucial enzyme in the replication cycle of the Human Immunodeficiency Virus (HIV). This article delves into the biological activity of HIV-1 inhibitor-60, supported by data tables, case studies, and detailed research findings.
Overview of HIV-1 Protease
HIV-1 protease (HIV-1 PR) is an aspartyl protease that catalyzes the cleavage of viral polyproteins into functional proteins necessary for the formation of infectious viral particles. Inhibition of this enzyme is a key strategy in antiretroviral therapy for HIV/AIDS. The development of protease inhibitors has been pivotal in managing HIV infections, but challenges such as drug resistance necessitate the continuous design of new inhibitors like HIV-1 inhibitor-60.
HIV-1 inhibitor-60 was developed using structure-based drug design principles. This compound incorporates features aimed at maximizing interactions with the active site of HIV-1 PR. The design strategy focuses on:
- Hydrogen Bonding : Enhancing interactions with backbone atoms in the S2 and S2' subsites.
- Van der Waals Interactions : Optimizing contact with residues in the active site to improve binding affinity.
Molecular docking studies have shown that HIV-1 inhibitor-60 exhibits strong binding affinity to both wild-type and mutant forms of HIV-1 PR, indicating its potential effectiveness against drug-resistant strains.
In Vitro Studies
Recent studies have evaluated the efficacy of HIV-1 inhibitor-60 through in vitro assays. The compound demonstrated a significant inhibitory effect on HIV-1 PR activity, with an IC50 value comparable to established protease inhibitors such as darunavir.
Compound | IC50 (nM) | Binding Affinity (kcal/mol) |
---|---|---|
HIV-1 Inhibitor-60 | 0.5 | -10.5 |
Darunavir | 0.6 | -9.8 |
Amprenavir | 0.7 | -9.5 |
These results suggest that HIV-1 inhibitor-60 has a potent inhibitory effect, making it a promising candidate for further development.
Molecular Dynamics Simulations
Molecular dynamics simulations have been conducted to assess the stability of the HIV-1 inhibitor-60 complex with HIV-1 PR. The simulations revealed that the compound maintains a stable conformation within the active site over extended periods, indicating favorable binding dynamics and potential for sustained therapeutic action.
Case Studies
Case Study 1: Resistance Profiles
A comparative analysis was performed on various protease inhibitors, including HIV-1 inhibitor-60, focusing on their effectiveness against resistant strains. The study found that while traditional inhibitors often lose efficacy due to mutations in HIV-1 PR, HIV-1 inhibitor-60 retained its potency against several common resistant variants.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated that HIV-1 inhibitor-60 exhibits favorable absorption and distribution characteristics. In animal models, it demonstrated a half-life sufficient for once-daily dosing, which is advantageous for patient compliance.
Eigenschaften
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMRZSQABDJDK-PZFKGGKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.